molecular formula C12H18N2OS B4981207 4-(dimethylamino)-N-(2-methoxyethyl)benzenecarbothioamide

4-(dimethylamino)-N-(2-methoxyethyl)benzenecarbothioamide

Cat. No. B4981207
M. Wt: 238.35 g/mol
InChI Key: GJDNKQVVKDNFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-(2-methoxyethyl)benzenecarbothioamide, commonly known as DMABN, is a chemical compound with potential applications in scientific research. It belongs to the class of carbothioamides and has a molecular weight of 236.36 g/mol. DMABN has been extensively studied due to its unique properties and potential applications in various fields of research.

Mechanism of Action

DMABN acts as a nucleophilic thiol reagent, which can react with various electrophilic groups such as carbonyl, imine, and halogen groups. It can also undergo oxidation to form a disulfide bond, which can further react with other thiol-containing compounds. The exact mechanism of action of DMABN is still under investigation, and further research is needed to fully understand its properties.
Biochemical and Physiological Effects
DMABN has been shown to have potential applications in the field of biochemistry and physiology. It has been studied for its potential use as a prodrug for the treatment of cancer, where it can selectively target cancer cells and induce apoptosis. DMABN has also been shown to have antioxidant properties and can scavenge free radicals in biological systems.

Advantages and Limitations for Lab Experiments

DMABN has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under standard lab conditions and can be stored for extended periods without significant degradation. However, DMABN has some limitations, such as its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DMABN. One potential direction is the development of new synthetic methods for the production of DMABN derivatives with improved properties. Another direction is the investigation of the potential use of DMABN as a fluorescent probe for the detection of other biomolecules in biological samples. Additionally, further research is needed to fully understand the mechanism of action of DMABN and its potential applications in various fields of research.
Conclusion
In conclusion, DMABN is a unique chemical compound with potential applications in various fields of scientific research. It can be synthesized by reacting 4-nitrobenzenecarbothioamide with dimethylamine and 2-methoxyethanol in the presence of a reducing agent. DMABN has been extensively studied for its potential applications in organic electronics, biochemistry, and physiology. Further research is needed to fully understand its properties and potential applications in various fields of research.

Synthesis Methods

DMABN can be synthesized by reacting 4-nitrobenzenecarbothioamide with dimethylamine and 2-methoxyethanol in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields DMABN as the final product.

Scientific Research Applications

DMABN has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in the field of organic electronics, where it can be used as a charge transport material for organic semiconductors. DMABN has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

4-(dimethylamino)-N-(2-methoxyethyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-14(2)11-6-4-10(5-7-11)12(16)13-8-9-15-3/h4-7H,8-9H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDNKQVVKDNFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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